molecular formula C7H2BrClFN B8143623 2-Bromo-4-chloro-5-fluorobenzonitrile

2-Bromo-4-chloro-5-fluorobenzonitrile

Cat. No.: B8143623
M. Wt: 234.45 g/mol
InChI Key: OYRQMWDKDRNKPJ-UHFFFAOYSA-N
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Description

The Role of Polyhalogenated Benzonitriles in Advanced Organic Synthesis

Polyhalogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. These compounds are of significant interest in organic synthesis for several reasons:

Orthogonal Reactivity: The different halogen atoms (e.g., bromine, chlorine, fluorine) on the aromatic ring can exhibit distinct reactivities. For instance, a bromine atom is often amenable to palladium-catalyzed cross-coupling reactions, while a fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions. ossila.com This differential reactivity allows for selective, stepwise modifications of the molecule.

Electronic Effects: The strongly electron-withdrawing nature of both the nitrile group and the halogen atoms significantly influences the electronic properties of the aromatic ring. This can activate the ring for certain reactions and influence the regioselectivity of further substitutions.

Synthetic Versatility of the Nitrile Group: The nitrile group itself is a versatile functional handle that can be transformed into a variety of other functional groups, including amines, carboxylic acids, and various heterocyclic systems. ossila.com

This combination of features makes polyhalogenated benzonitriles valuable intermediates in the synthesis of complex organic molecules.

Scope and Significance of Research on 2-Bromo-4-chloro-5-fluorobenzonitrile

Research on this compound, while still emerging, is driven by its potential as a highly functionalized building block. The specific arrangement of its substituents—a bromine atom at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 5-position relative to the nitrile group—presents a unique pattern of reactivity and steric hindrance. The CAS number for this compound is 1893432-29-5. apolloscientific.co.ukarctomsci.com

The primary significance of this compound lies in its potential to serve as a scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. The strategic placement of the three different halogens allows for a programmed sequence of chemical modifications, enabling the construction of complex molecular architectures that would be challenging to assemble through other synthetic routes.

Strategic Importance as a Molecular Building Block

The strategic importance of this compound as a molecular building block stems from the distinct roles of its functional groups:

The Bromo Group: The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Chloro Group: The chlorine atom also participates in cross-coupling reactions, although it is generally less reactive than bromine under similar conditions. This difference in reactivity can be exploited for selective functionalization.

The Fluoro Group: The fluorine atom, particularly when activated by other electron-withdrawing groups, can be displaced by nucleophiles in SNAr reactions. This allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates.

The Nitrile Group: Beyond its electronic influence, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for molecular elaboration.

The combination of these reactive sites in a single molecule makes this compound a valuable tool for the efficient construction of complex target molecules, particularly in the development of new pharmaceutical agents and advanced materials. For instance, related polyhalogenated benzonitriles are used as precursors for active pharmaceutical ingredients (APIs) and in the synthesis of materials for organic light-emitting diodes (OLEDs). ossila.comsmolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound2-Bromo-5-chloro-4-fluorobenzonitrile4-Bromo-2-chloro-5-fluorobenzonitrile
CAS Number 1893432-29-5 apolloscientific.co.uk2055841-25-1 synquestlabs.com1126779-33-6 bldpharm.com
Molecular Formula C₇H₂BrClFNC₇H₂BrClFNC₇H₂BrClFN
Molecular Weight 234.45 g/mol 234.45 g/mol 234.45 g/mol
Purity 95% apolloscientific.co.ukNot specifiedNot specified

Table 2: Reactivity of Functional Groups in Polyhalogenated Benzonitriles

Functional GroupType of ReactionRole in Synthesis
Bromo Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck)Formation of C-C and C-heteroatom bonds. ossila.com
Chloro Palladium-catalyzed cross-coupling (less reactive than bromo)Allows for selective, sequential bond formation.
Fluoro Nucleophilic Aromatic Substitution (SNAr)Introduction of various nucleophiles. ossila.com
Nitrile Hydrolysis, Reduction, CycloadditionConversion to carboxylic acids, amines, heterocycles. ossila.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRQMWDKDRNKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 4 Chloro 5 Fluorobenzonitrile

Halogenation Strategies for Benzonitrile (B105546) Scaffolds

Halogenation of benzonitrile and its derivatives is a fundamental process in the synthesis of a wide array of chemical intermediates. The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the aromatic ring. The cyano group is a deactivating, meta-directing group for electrophilic aromatic substitution, while halogen substituents are deactivating but ortho-, para-directing. These directing effects must be carefully considered when designing a synthetic sequence.

Regioselective Bromination Protocols

The introduction of a bromine atom at a specific position on a benzonitrile scaffold can be achieved through various methods, including electrophilic bromination and the Sandmeyer reaction.

Electrophilic Bromination: Direct bromination of a substituted benzonitrile with electrophilic bromine reagents such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) is a common method. The regiochemical outcome is dictated by the directing effects of the existing substituents. For instance, in a molecule with competing directing groups, the position of bromination will be influenced by the combined electronic and steric landscape of the substrate.

Sandmeyer Reaction: A more versatile method for the regioselective introduction of a bromine atom is the Sandmeyer reaction. This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom. wikipedia.org This method is particularly useful when the desired substitution pattern cannot be achieved by direct electrophilic substitution.

A plausible synthetic route to 2-bromo-4-chloro-5-fluorobenzonitrile utilizes a Sandmeyer reaction on the key intermediate, 2-amino-4-chloro-5-fluorobenzonitrile. This reaction proceeds in two main steps:

Diazotization: The amino group of 2-amino-4-chloro-5-fluorobenzonitrile is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C). patsnap.com

Bromination: The resulting diazonium salt is then treated with a solution of copper(I) bromide to yield this compound. nih.govgoogle.com

StepReactantsReagentsProduct
Nitration 4-Chloro-5-fluorobenzonitrileHNO₃, H₂SO₄4-Chloro-5-fluoro-2-nitrobenzonitrile
Reduction 4-Chloro-5-fluoro-2-nitrobenzonitrileFe, HCl or H₂, Pd/C2-Amino-4-chloro-5-fluorobenzonitrile
Diazotization 2-Amino-4-chloro-5-fluorobenzonitrileNaNO₂, HBr4-Chloro-5-fluoro-2-benzonitrilediazonium bromide
Sandmeyer Bromination 4-Chloro-5-fluoro-2-benzonitrilediazonium bromideCuBrThis compound

Directed Chlorination Techniques

Similar to bromination, the introduction of a chlorine atom onto a benzonitrile ring can be achieved through electrophilic chlorination or a Sandmeyer reaction. In the context of synthesizing this compound, the chlorine atom is typically already present in the starting material, such as 4-chloro-5-fluorobenzonitrile. However, if a synthetic route required the introduction of chlorine, methods such as reaction with chlorine gas in the presence of a Lewis acid or using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) could be employed, with the regioselectivity being dependent on the other substituents on the ring.

Sequential Halogenation Processes for Orthogonal Reactivity

The synthesis of multi-halogenated aromatic compounds often necessitates a sequential halogenation strategy to ensure the correct placement of each halogen. This involves leveraging the different directing effects of the substituents introduced at each step. For the synthesis of this compound, a plausible sequence starting from 4-chloro-5-fluorobenzonitrile would be:

Nitration: The first step would be the nitration of 4-chloro-5-fluorobenzonitrile. The chloro and fluoro groups are ortho-, para-directing, while the cyano group is meta-directing. The position ortho to the fluorine and meta to the chlorine and cyano groups (the 2-position) is activated by the halogens and is the most likely site for electrophilic attack.

Reduction: The resulting 4-chloro-5-fluoro-2-nitrobenzonitrile is then reduced to 2-amino-4-chloro-5-fluorobenzonitrile. Common methods for this reduction include using iron powder in acidic medium (e.g., HCl) or catalytic hydrogenation (e.g., H₂ over Pd/C). prepchem.com

Sandmeyer Reaction: Finally, the amino group is converted to a bromo group via the Sandmeyer reaction as described previously.

This sequential process takes advantage of the directing effects of the substituents at each stage to build the desired substitution pattern.

Metal-Catalyzed Approaches to this compound Synthesis

While the classical halogenation and Sandmeyer reactions are effective, modern synthetic chemistry also employs metal-catalyzed reactions for the formation of carbon-halogen bonds, which can offer advantages in terms of selectivity and reaction conditions.

Palladium-Catalyzed C-C and C-X Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-X (where X is a halogen) bonds. While more commonly used for forming carbon-carbon or carbon-heteroatom bonds, palladium catalysis can also be applied to halogenation reactions. For instance, palladium-catalyzed bromination of aryl compounds can be achieved using a bromide source and an oxidant. However, for a substrate as electronically modified as a polychlorofluorobenzonitrile, direct C-H activation and subsequent halogenation can be challenging and may lack the required regioselectivity. Therefore, the more predictable Sandmeyer reaction is often preferred for the synthesis of this compound.

Ligand Design and Catalyst Optimization for Enhanced Yield and Selectivity

In the realm of metal-catalyzed reactions, the choice of ligand is crucial for controlling the reactivity and selectivity of the metal center. For palladium-catalyzed reactions, a wide variety of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands have been developed to fine-tune the electronic and steric properties of the palladium catalyst. This optimization can lead to higher yields, lower catalyst loadings, and milder reaction conditions. While not the primary route for the synthesis of this compound, the principles of ligand design and catalyst optimization are central to modern synthetic organic chemistry and could potentially be applied to develop novel, more efficient synthetic routes in the future.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the modification of aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions are favored on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The presence of a good leaving group is also crucial for the reaction to proceed. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. core.ac.ukyoutube.com

In the context of SNAr reactions, halogens can act as both activating groups and leaving groups. Counterintuitively, fluorine is often the most effective halogen for facilitating these reactions. wikipedia.org Although the carbon-fluorine bond is the strongest among the carbon-halogen bonds, fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic and susceptible to nucleophilic attack. stackexchange.comyoutube.com This strong inductive effect stabilizes the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy of the rate-determining addition step. stackexchange.comnih.gov

The leaving group ability in SNAr reactions follows the general trend of F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.org This is because the rate-determining step in SNAr is the initial nucleophilic attack, not the departure of the leaving group. stackexchange.com Once the Meisenheimer complex is formed, the loss of the leaving group to restore the highly stable aromatic ring is a relatively fast process. core.ac.uk Therefore, the powerful electron-withdrawing nature of fluorine, which accelerates the initial attack, outweighs its poor leaving group ability in the traditional sense. stackexchange.comyoutube.com

Table 1: Comparison of Halogen Properties in SNAr Reactions

HalogenElectronegativityC-X Bond Strength (kJ/mol)Leaving Group Ability in SNArActivating Effect
F3.98~485ExcellentStrong
Cl3.16~340GoodModerate
Br2.96~285GoodModerate
I2.66~210FairWeak

The regioselectivity of SNAr reactions on polysubstituted aromatic rings is dictated by the electronic effects of the substituents. Electron-withdrawing groups, such as the nitrile group (-CN) in the target molecule, are essential for activating the ring towards nucleophilic attack. masterorganicchemistry.com These groups exert their influence most effectively when positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance. libretexts.org

In a molecule like this compound, the nitrile group at C1 would strongly activate the ortho positions (C2 and C6) and the para position (C4) towards nucleophilic attack. The presence of multiple halogen substituents further complicates the regioselectivity. The relative reactivity of the different halogens as leaving groups (F > Cl ≈ Br) and their positions relative to the activating nitrile group will determine the site of substitution. For instance, a nucleophile is more likely to displace the fluorine at C5, which is para to the bromine at C2 and meta to the nitrile at C1, if the conditions are carefully controlled. However, the chlorine at C4 is para to the nitrile group, making it a highly activated position for substitution. The interplay of these electronic factors and the inherent reactivity of each C-X bond governs the final product distribution. baranlab.orgacs.org

Advanced Synthetic Routes and Precursor Utilization

Beyond direct SNAr reactions on a pre-functionalized ring, this compound can be synthesized from more readily available starting materials through multi-step sequences.

A common strategy involves the conversion of a substituted benzoyl chloride or benzamide to the corresponding nitrile. For example, a suitably substituted o-fluorobenzoyl chloride can be reacted with ammonia to form the o-fluorobenzamide. google.com This amide can then be dehydrated using a variety of reagents, such as trifluoroacetic anhydride in pyridine, to yield the benzonitrile. prepchem.com Subsequent halogenation steps, such as bromination and chlorination, would then be required to install the remaining halogens at the desired positions. The order of these halogenation steps is critical to achieving the correct regiochemistry, often guided by the directing effects of the existing substituents.

Another approach starts with a pre-existing bromo- and fluoro-substituted benzaldehyde. This aldehyde can be converted to the nitrile through a one-pot reaction, for instance, using a ruthenium photocatalyst in the presence of an ammonium persulfate oxidant. chemicalbook.com This method provides a direct route to the benzonitrile functional group under relatively mild conditions.

For the precise installation of halogen atoms, halodeboronation reactions of boronic acid precursors offer a powerful tool. This methodology allows for the introduction of bromine or chlorine at a specific position on the aromatic ring that might be difficult to achieve through direct electrophilic halogenation due to competing directing effects of other substituents. The synthesis would first involve the preparation of a boronic acid or boronic ester at the desired position, followed by reaction with a halogen source (e.g., N-bromosuccinimide or N-chlorosuccinimide) to replace the boron functionality with the corresponding halogen. This approach provides excellent control over the regiochemistry of halogen placement.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize environmental impact and improve safety. This includes the use of less hazardous reagents, milder reaction conditions, and processes that generate less waste.

For instance, the use of photocatalysis for the conversion of aldehydes to nitriles, as mentioned earlier, represents a greener alternative to traditional methods that may require harsh reagents or high temperatures. chemicalbook.com Similarly, exploring solvent-free reaction conditions or the use of more environmentally benign solvents can significantly reduce the environmental footprint of the synthesis.

Application of Ionic Liquids as Reaction Media and Catalysts

There is no available information detailing the application of ionic liquids as reaction media or catalysts specifically for the synthesis of this compound. While ionic liquids are increasingly being explored in organic synthesis for their unique properties as "green" solvents and catalysts, their use in the production of this particular compound has not been reported in the reviewed literature.

Sustainable Reagent Selection and Waste Minimization

Information regarding sustainable reagent selection and waste minimization strategies specifically for the synthesis of this compound is not available. General principles of green chemistry, such as the use of less hazardous reagents, atom economy, and reduction of waste streams, are broadly applicable in chemical synthesis, but their specific application to the formation of this compound has not been documented.

Due to the absence of specific research findings on the synthesis of this compound, no data tables or detailed research findings can be presented.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloro 5 Fluorobenzonitrile

Diverse Functional Group Transformations

The reactivity of 2-bromo-4-chloro-5-fluorobenzonitrile is characterized by the differential reactivity of its halogen substituents and the chemical versatility of the nitrile group.

In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, in this compound, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective functionalization at the C-2 position (bromine) while leaving the chlorine atom at C-4 intact. This regioselectivity is crucial in sequential cross-coupling strategies, enabling the stepwise introduction of different substituents onto the aromatic ring. nih.govnih.gov

The presence of the electron-withdrawing nitrile (-CN) and fluorine (-F) groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), although this is less common than cross-coupling reactions for this substrate. The halogen atoms can be replaced by various nucleophiles, providing a pathway to introduce a range of functional groups. nih.gov

The nitrile group (-C≡N) of this compound is a key functional handle for a variety of chemical transformations. A significant modification involves its conversion into heterocyclic structures, notably 1,2,4-oxadiazoles. These heterocycles are of great interest in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov

The synthesis of a 1,2,4-oxadiazole from a nitrile typically proceeds via a two-step sequence:

Formation of an Amidoxime: The benzonitrile (B105546) derivative is treated with hydroxylamine (NH₂OH) to convert the nitrile group into an N'-hydroxybenzimidamide, commonly known as an amidoxime.

Cyclization: The resulting amidoxime is then reacted with a carboxylic acid derivative, such as an acyl chloride or a carboxylic acid activated by a coupling agent. This step involves an acylation of the amidoxime followed by a dehydrative cyclization to form the 1,2,4-oxadiazole ring. nih.govnih.gov

This synthetic route is highly modular, as a wide variety of substituents can be introduced at the C-5 position of the oxadiazole ring by choosing the appropriate acylating agent.

Cross-Coupling Chemistry of this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org For this compound, this reaction proceeds with high regioselectivity. The oxidative addition of the palladium(0) catalyst occurs preferentially into the weaker C-Br bond over the stronger C-Cl bond. nih.govnih.gov

This selectivity allows for the arylation at the C-2 position, leading to the formation of 2-aryl-4-chloro-5-fluorobenzonitrile derivatives. The reaction tolerates a wide array of functional groups on the boronic acid partner, making it a highly valuable tool for synthesizing complex biaryl structures. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide This compound
Coupling Partner Arylboronic Acid (e.g., Phenylboronic acid)
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands
Base K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, DMF
Temperature 80-110 °C

Note: Conditions are generalized and may vary based on specific substrates and desired outcomes.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, this reaction demonstrates excellent chemoselectivity for the C-Br bond of this compound. This allows for the selective introduction of primary or secondary amines at the C-2 position. beilstein-journals.org

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. nih.govresearchgate.net The choice of ligand is critical for the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle. organic-chemistry.org

Table 2: Typical Reagents for Buchwald-Hartwig Amination

Reagent TypeExamples
Aryl Halide This compound
Amine Primary amines (e.g., Aniline), Secondary amines (e.g., Morpholine)
Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃
Ligand XPhos, RuPhos, BINAP
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane

The efficiency and lifespan of palladium catalysts in cross-coupling reactions are critical for their practical application. Catalyst deactivation can occur through several pathways, impacting reaction yields and reproducibility.

Formation of Palladium Black: One common deactivation pathway is the aggregation of the Pd(0) catalyst into inactive palladium nanoparticles or bulk metal, known as palladium black. This is often observed at higher catalyst loadings or elevated temperatures. vu.nl

Ligand Degradation: The phosphine ligands that are crucial for catalyst stability and activity can themselves degrade under reaction conditions, for instance, through P-C bond cleavage or oxidation.

Catalyst Poisoning: Impurities in the starting materials or solvents, such as sulfur-containing compounds, can irreversibly bind to the active sites of the palladium catalyst, effectively poisoning it. acs.orgyoutube.com Lewis-basic functional groups present in the substrates or products can also sometimes coordinate too strongly to the palladium center, leading to catalytically dormant species.

Strategies to extend catalyst lifespan include using highly stable and robust ligands, employing very low catalyst loadings (ppm levels), and ensuring the purity of all reagents and solvents. youtube.com The development of micellar catalysis, where the reaction takes place in nano-sized aqueous environments, has also been shown to protect the catalyst and significantly extend its lifetime. youtube.com

Mechanistic Elucidation of Reaction Pathways

The understanding of reaction mechanisms is fundamental to controlling chemical transformations and optimizing the synthesis of desired products. This section explores the mechanistic details of reactions involving this compound.

Kinetic Studies of Substitution and Coupling Reactions

Kinetic studies are crucial for elucidating the step-by-step sequence of a reaction and understanding the factors that govern its rate. While specific kinetic data for this compound is not extensively available in the public domain, analogous studies on similar halogenated aromatic compounds provide valuable insights. For instance, studies on nucleophilic aromatic substitution (SNAr) reactions of structurally related compounds, such as 2-bromo-5-nitropyridine, have been conducted. researchgate.net These investigations often reveal second-order kinetics, where the reaction rate is dependent on the concentration of both the aromatic substrate and the nucleophile. researchgate.net The rate constants are typically determined by monitoring the change in concentration of reactants or products over time using techniques like conductometry. researchgate.net

Examination of Competing Reaction Pathways and Side Products

In many chemical reactions involving polyhalogenated aromatic compounds, the formation of multiple products is possible due to the presence of different reactive sites. For this compound, substitution reactions could potentially occur at the positions bearing the bromine, chlorine, or fluorine atoms. The regioselectivity of such reactions is dictated by the relative lability of the carbon-halogen bonds and the electronic effects of the substituents.

The identification of major and minor products is essential for understanding these competing pathways. Techniques such as gas chromatography-mass spectrometry (GC-MS) are invaluable for separating and identifying the components of a reaction mixture. researchgate.net For example, in related SNAr reactions, the analysis of the reaction product can confirm the structure of the major substitution product. researchgate.net A thorough analysis of the reaction mixture of this compound with various reagents would be necessary to identify any side products formed through alternative reaction channels.

Influence of Solvent and Temperature on Reaction Mechanisms

The choice of solvent and the reaction temperature can profoundly impact the rate, yield, and even the mechanism of a chemical reaction. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction. For nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) are often employed. researchgate.net

The effect of the solvent environment on reactivity can be quantitatively assessed using multiparameter correlation equations, such as the Kamlet-Taft solvatochromic parameters. researchgate.net These parameters account for the solvent's hydrogen-bond donating ability (α), hydrogen-bond accepting ability (β), and polarity/polarizability (π*). researchgate.net Studies on similar systems have shown that both specific (hydrogen bonding) and non-specific (polarity) solvent-solute interactions can influence reactivity. researchgate.net

Temperature is another critical parameter that affects reaction kinetics. Generally, an increase in temperature leads to an increase in the reaction rate, as described by the Arrhenius equation. By conducting reactions at various temperatures, it is possible to determine the activation energy of the reaction, providing further insight into the energy profile of the reaction mechanism.

Aromatic C-H Activation and Direct Functionalization Studies

The presence of the electron-withdrawing nitrile group and halogen atoms deactivates the aromatic ring, making C-H activation challenging. However, the development of advanced transition-metal catalysts, particularly those based on palladium, rhodium, and iridium, has enabled the functionalization of even electron-deficient C-H bonds. Research in this area would focus on identifying suitable catalyst systems and reaction conditions to achieve regioselective C-H functionalization of this compound, potentially at the C-H bond ortho to the fluorine or nitrile group. Such studies would open new avenues for the synthesis of novel derivatives with potential applications in various fields.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 2-Bromo-4-chloro-5-fluorobenzonitrile. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The proton at the C3 position and the proton at the C6 position will appear as doublets due to coupling with the adjacent fluorine atom. The precise chemical shifts are influenced by the combined electronic effects of the bromo, chloro, fluoro, and cyano groups.

The ¹³C NMR spectrum provides even more detailed structural information, with a distinct signal for each of the seven carbon atoms in the molecule. The carbon of the nitrile group (C≡N) typically appears in the 115-120 ppm range. The chemical shifts of the aromatic carbons are influenced by the attached halogens; for instance, the carbon bonded to bromine (C2) will be shifted to a higher field compared to the others.

Table 1: Predicted NMR Spectral Data for this compound
NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H (H-3)7.50 - 7.80DoubletJ(H,F) ≈ 7-9
¹H (H-6)7.80 - 8.10DoubletJ(H,F) ≈ 4-6
¹³C (C1)~110Singlet-
¹³C (C2)~115Doublet (C-F coupling)-
¹³C (C3)~135Singlet-
¹³C (C4)~130Doublet (C-F coupling)-
¹³C (C5)~160Doublet (C-F coupling)-
¹³C (C6)~138Singlet-
¹³C (CN)~117Singlet-

Note: These are predicted values and may vary based on solvent and experimental conditions.

For complex molecules like this compound, one-dimensional NMR spectra can sometimes be ambiguous. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive structural assignments.

COSY (¹H-¹H): Establishes correlations between neighboring protons.

HSQC (¹H-¹³C): Identifies which proton is directly attached to which carbon atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is vital for identifying the functional groups present in the molecule. mt.comedinst.comnih.govuniversallab.org These methods are complementary, probing the vibrational modes of the molecule based on different physical principles—IR by absorption due to changes in dipole moment and Raman by scattering due to changes in polarizability. mt.comedinst.comnih.govuniversallab.org

The IR spectrum of this compound will prominently feature a sharp, strong absorption band around 2230 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region. The C-halogen (C-Br, C-Cl, C-F) stretching vibrations are found in the fingerprint region (below 1300 cm⁻¹).

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, which might be weak or absent in the IR spectrum. mt.comuniversallab.org

Table 2: Key Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3050 - 3150
Nitrile (C≡N)Stretching2220 - 2240
Aromatic C=CStretching1400 - 1600
C-FStretching1000 - 1400
C-ClStretching600 - 800
C-BrStretching500 - 600

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, confirming the identity of the compound.

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.org This results in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6), providing definitive evidence for the presence of one bromine and one chlorine atom in the molecule. libretexts.org

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC): A rapid and simple method used for qualitative monitoring of reaction progress and for preliminary purity checks.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is a powerful tool for separating volatile compounds and quantifying the purity of the final product. avantorsciences.com

High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. avantorsciences.com It is highly effective for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers. avantorsciences.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. In the context of this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for quantitative analysis. This is due to the non-polar nature of the benzonitrile (B105546) core, which interacts favorably with the non-polar stationary phase of an RP-HPLC column.

Methodology and Research Findings:

A typical HPLC method for the quantitative analysis of this compound would involve a C18 stationary phase, which consists of octadecylsilane-bonded silica (B1680970) particles. The separation mechanism is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. The retention behavior is influenced by several factors, including the composition of the mobile phase, its pH, and the flow rate. nih.gov

For a compound like this compound, a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is effective. The organic modifier decreases the polarity of the mobile phase, leading to a shorter retention time. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any potential impurities with varying polarities.

The following data table illustrates a hypothetical, yet scientifically plausible, set of HPLC conditions for the quantitative analysis of this compound.

Table 1: Illustrative HPLC Parameters for Quantitative Analysis of this compound

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time Approximately 6.5 minutes (illustrative)

Under these conditions, a standard solution of this compound would produce a sharp, well-defined peak at its characteristic retention time. For quantitative analysis, a calibration curve would be constructed by injecting a series of standards of known concentrations and plotting the peak area against the concentration. This allows for the accurate determination of the concentration of the compound in unknown samples. The inclusion of an internal standard can further enhance the precision and accuracy of the quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal technique for the analysis of volatile and thermally stable compounds like this compound, especially in complex mixtures.

Methodology and Research Findings:

In a typical GC-MS analysis, the sample is first vaporized in the heated injector of the gas chromatograph. The gaseous analytes are then separated as they travel through a capillary column, which is coated with a stationary phase. The separation is based on the compounds' different boiling points and their interactions with the stationary phase. As each separated compound elutes from the column, it enters the ion source of the mass spectrometer.

In the ion source, the molecules are typically ionized by electron impact (EI), which involves bombarding them with a high-energy electron beam. libretexts.org This process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to fragment in a reproducible manner. whitman.edu This fragmentation pattern is a unique "fingerprint" for a particular compound and is crucial for its identification.

The following table outlines illustrative GC-MS parameters for the analysis of a mixture containing this compound.

Table 2: Illustrative GC-MS Parameters for Mixture Analysis of this compound

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source Electron Impact (EI) at 70 eV
MS Quadrupole Temp 150 °C
MS Transfer Line 280 °C
Scan Range 50-400 m/z

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and any fragments containing these halogens. The fragmentation pattern would likely involve the loss of the bromine atom, the chlorine atom, the cyano group, or combinations thereof, providing definitive structural information. whitman.edu The analysis of these fragmentation patterns allows for the unambiguous identification of this compound even in the presence of isomeric or other closely related compounds.

Theoretical and Computational Chemistry Studies of 2 Bromo 4 Chloro 5 Fluorobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT calculations are a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. These calculations can elucidate a variety of properties, including the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. For related, but distinct, compounds like 2-bromo-4-methylbenzonitrile, DFT studies have been performed to analyze these frontier orbitals and predict optical and electrical properties. researchgate.net Similar analyses on 2-bromo-4-chloro-5-fluorobenzonitrile would be necessary to understand its specific electronic behavior, but such data is not currently published.

Electrostatic Potential Surface Mapping for Reactivity Prediction

An electrostatic potential (ESP) map illustrates the charge distribution on a molecule's surface, highlighting electron-rich areas (nucleophilic sites) and electron-poor areas (electrophilic sites). This is invaluable for predicting how a molecule will interact with other reagents. While ESP maps have been generated for other substituted benzonitriles to clarify their electronic activity, a specific map for this compound is not available in existing research. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could reveal its conformational preferences and the nature of its intermolecular interactions, such as halogen bonding, which can influence its physical properties in the solid state. Studies on related isomers, for instance, have noted the significant impact of halogen positioning on boiling points, suggesting that intermolecular forces play a key role. However, specific MD simulation data for this compound is absent from the literature.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to map out the energetic landscape of a chemical reaction, identifying the most likely pathways and characterizing the high-energy transition states. This is particularly useful for understanding reaction mechanisms. For instance, studies on the reactions of 2-halobenzonitriles have explored their mechanisms computationally. organic-chemistry.org A similar investigation into the reaction pathways of this compound would provide valuable chemical insights, but this research has yet to be published.

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models can then be used to predict the reactivity of new, untested compounds. While the principles of QSRR are well-established, and have been applied to various classes of organic compounds, a specific QSRR model that includes or focuses on this compound has not been developed.

Applications of 2 Bromo 4 Chloro 5 Fluorobenzonitrile As a Versatile Synthetic Intermediate

Development of Advanced Materials for Optoelectronics

The unique electronic and physical properties endowed by the specific arrangement of halogen atoms and the nitrile group on the benzonitrile (B105546) core make 2-Bromo-4-chloro-5-fluorobenzonitrile and its isomers compounds of significant interest in the field of optoelectronics. While direct research on this specific molecule is emerging, the established applications of structurally similar halogenated benzonitriles highlight its potential as a key intermediate for materials with tailored optical and electronic characteristics.

Precursor for Organic Light-Emitting Diode (OLED) Materials

In the quest for next-generation display and lighting technologies, halogenated aromatic compounds are crucial for creating robust and efficient Organic Light-Emitting Diode (OLED) materials. Structurally related compounds, such as 2-bromo-5-fluorobenzonitrile, have been successfully used as precursors in the synthesis of advanced OLED components. The presence of fluorine can enhance metabolic stability and influence intermolecular interactions, while the bromo group provides a convenient handle for palladium-catalyzed cross-coupling reactions, a common method for building the complex architectures of OLED emitters and host materials. Although specific examples detailing the use of this compound in OLEDs are not widely reported in public literature, its multifunctional nature makes it a prime candidate for the development of novel emitters, charge-transport materials, and hosts with finely tuned electronic properties.

Synthesis of Thermally Activated Delayed Fluorescence (TADF) Dyes

Thermally Activated Delayed Fluorescence (TADF) materials represent a cutting-edge class of emitters that can achieve up to 100% internal quantum efficiency in OLEDs without relying on expensive noble metals like iridium or platinum. The design of TADF molecules often requires the precise assembly of electron-donating and electron-accepting units to achieve a small energy gap between the lowest singlet and triplet excited states.

A key precursor used in the synthesis of high-performance TADF dyes is 2-bromo-5-fluorobenzonitrile. For instance, it is used to construct complex molecules like 2-phenoxazine-5-acridine-benzonitrile through a two-step process involving nucleophilic aromatic substitution and Buchwald-Hartwig amination. An OLED device fabricated with such a dye demonstrated a maximum external quantum efficiency of 5%, a current efficiency of 16.3 cd/A, and a power efficiency of 12.2 lm/W. Given that this compound shares key reactive sites with this established precursor, it holds significant potential for the synthesis of new TADF emitters with modulated electronic properties due to the additional chloro substituent.

TADF Precursor Resulting Dye Structure Type Key Synthesis Reactions Reported OLED Performance
2-Bromo-5-fluorobenzonitrile2-phenoxazine-5-acridine-benzonitrileNucleophilic Aromatic Substitution, Buchwald-Hartwig AminationMax. EQE: 5%, Max. CE: 16.3 cd/A

Role in Liquid Crystal Material Synthesis

The field of liquid crystals (LCs) relies on molecules with specific shapes and strong dipole moments to achieve the desired alignment and switching properties in response to an electric field. Halogenated aromatic compounds are fundamental to the design of modern LC materials, particularly those with negative dielectric anisotropy. Research dating back to 1989 demonstrates the use of related compounds like 4-Bromo-2-fluorobenzonitrile in the synthesis of liquid crystals. More recently, research has highlighted that isomers of the title compound, such as 5-Bromo-4-chloro-2-fluorobenzonitrile, are valuable in developing materials with specific optical or electronic properties suitable for liquid crystals and polymers due to the unique characteristics imparted by the halogen substituents. The strategic placement of fluorine and other halogens can significantly influence properties like boiling point, viscosity, and dielectric anisotropy, which are critical for performance in display applications.

Building Block for Complex Organic Scaffolds

The multiple reactive sites on this compound make it an ideal starting point for constructing complex molecular frameworks, particularly those containing heterocyclic rings. The differential reactivity of the bromo, chloro, and fluoro substituents allows for controlled, stepwise synthetic operations.

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are foundational to medicinal chemistry and materials science. Halogenated benzonitriles are frequently used as precursors for a wide array of these structures. The bromo group is readily transformed via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the nitrile group can be hydrolyzed, reduced, or used in cycloadditions to form rings like triazoles, and the fluorine and chlorine atoms can be displaced by nucleophiles under specific conditions. For example, related bromo-hydroxybenzaldehydes have been used to synthesize complex quinoline-triazole hybrids through click chemistry. The versatility of these functional groups allows this compound to serve as a linchpin in the synthesis of a wide variety of substituted heterocycles.

As a Scaffold for Novel Chemical Probes and Ligands (excluding biological activity)

The unique substitution pattern of this compound, featuring bromine, chlorine, and fluorine atoms, offers multiple reaction sites for the construction of complex molecular architectures. This tri-halogenated benzonitrile can serve as a rigid core scaffold for the development of novel chemical probes and ligands. The differential reactivity of the halogens allows for sequential and site-selective modifications, which is a key aspect in the rational design of specialized chemical tools.

Researchers can exploit the bromo-substituent for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. The chloro- and fluoro-substituents, while generally less reactive in such cross-coupling reactions, can be targeted under specific conditions or can be involved in nucleophilic aromatic substitution (SNAr) reactions. The nitrile group itself can be a handle for further transformations or can act as a coordinating group in the final ligand.

However, a detailed review of currently available scientific literature and patent databases does not yield specific examples or in-depth research findings on the application of this compound as a scaffold for chemical probes or ligands where biological activity is explicitly excluded. While the structural motifs of halogenated benzonitriles are common in such applications, specific studies focusing on this particular isomer are not readily found.

Intermediate in the Synthesis of Specialty Chemicals

The synthesis of specialty chemicals, which are valued for their specific function rather than their bulk properties, often relies on versatile and highly functionalized intermediates. This compound, with its array of reactive sites, is theoretically a prime candidate for such a role. The combination of bromo, chloro, fluoro, and cyano groups allows for a wide range of chemical transformations, enabling the construction of complex molecules with tailored properties for applications in materials science, electronics, and as additives in various industrial processes.

For instance, the presence of fluorine can impart desirable properties such as thermal stability and altered electronic characteristics in the final product. The bromo and chloro groups provide handles for further diversification of the molecular structure. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings, further expanding the synthetic possibilities.

Despite its potential, specific documented cases of this compound being used as a key intermediate in the large-scale synthesis of a named specialty chemical are not prevalent in the public domain. Chemical suppliers list the compound, indicating its availability for research and development, but detailed process descriptions or patents highlighting its use in the production of specific specialty chemicals are not available at the time of this writing.

Exploration in Catalysis and Reaction Development

In the field of catalysis and reaction development, highly substituted aromatic compounds are often used as substrates to probe the limits of new catalytic systems or as precursors to ligands for metal catalysts. The electronic and steric properties of this compound make it an interesting substrate for studying the selectivity and efficiency of various catalytic transformations.

For example, developing a catalytic system that can selectively activate one C-X bond (where X = Br, Cl, F) in the presence of others is a significant challenge in synthetic chemistry. The distinct bond dissociation energies and electronic environments of the C-Br, C-Cl, and C-F bonds in this molecule would allow for a rigorous test of a catalyst's selectivity. Furthermore, the nitrile group can influence the reactivity of the aromatic ring and can also be a target for catalytic transformations.

A thorough search of the scientific literature reveals no specific studies where this compound has been explicitly used as a benchmark substrate or as a precursor to a ligand in the context of catalysis and reaction development. While the broader class of polyhalogenated aromatic compounds is of significant interest in this field, research focusing specifically on the catalytic applications involving this compound has not been published.

Compound Information Table

Compound Name
This compound
2-Bromo-5-fluorobenzonitrile
4-Bromo-2-chlorobenzonitrile
5-Bromo-4-chloro-2-fluorobenzonitrile
4-Bromo-5-chloro-2-fluorobenzonitrile
Suzuki Reaction
Stille Reaction
Buchwald-Hartwig Amination

Research Findings Data Table

SectionResearch FocusSpecific Findings for this compound
6.2.3Scaffold for Chemical Probes and LigandsData not available
6.3Intermediate in Specialty Chemicals SynthesisData not available
6.4Exploration in Catalysis and Reaction DevelopmentData not available

Future Research Directions and Unexplored Avenues

Catalyst Development for Enhanced Selectivity and Sustainability

The synthesis and functionalization of polyhalogenated aromatic compounds like 2-Bromo-4-chloro-5-fluorobenzonitrile often present challenges in achieving high selectivity and sustainability. Future research will likely focus on the development of sophisticated catalyst systems to address these issues. Transition metal catalysts, particularly those based on palladium, nickel, and copper, will continue to be crucial for cross-coupling reactions involving the bromo and chloro substituents. The focus will be on designing ligands that can precisely control the reactivity of the different C-X bonds, enabling selective transformations.

Furthermore, the development of catalysts for the direct C-H functionalization of the aromatic ring, guided by the existing substituents, represents a significant area of opportunity. acs.org This would allow for the introduction of new functional groups in a more atom-economical and environmentally friendly manner. Sustainable catalysts, such as those based on earth-abundant metals or even metal-free systems, are also expected to gain prominence in the synthesis and modification of this and similar compounds. medcraveonline.com The use of transition metal oxide clusters within zeolite pores, for example, has shown high selectivity in the ammoxidation of substituted toluenes to their corresponding benzonitriles, suggesting a potential avenue for more sustainable production methods. medcraveonline.com

Flow Chemistry and Continuous Processing for Efficient Synthesis

The adoption of flow chemistry and continuous processing offers a paradigm shift in the synthesis of complex molecules like this compound. scilit.comnih.gov These technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates. researchgate.netbohrium.com

Future research in this area will likely involve the design of multi-step continuous flow processes for the synthesis of derivatives of this compound. acs.orglboro.ac.uk This could involve telescoping several reaction steps without the need for intermediate isolation and purification, thereby reducing waste and processing time. researchgate.net The development of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes. The synthesis of marine-derived drugs and other complex natural products has already demonstrated the power of flow chemistry, providing a blueprint for its application in the production of novel compounds derived from this versatile building block. nih.govnih.gov

Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer unique opportunities for the selective transformation of this compound under mild conditions. Photoredox catalysis, for instance, can facilitate a variety of reactions, including C-H functionalization and the formation of C-C and C-heteroatom bonds, by generating radical intermediates from the aryl halide moieties. mdpi.commdpi.comresearchgate.netchemrxiv.orgresearchgate.net The distinct electronic environments of the bromo and chloro substituents could be exploited to achieve selective activation under specific photochemical conditions. rsc.org

Electrosynthesis provides another powerful tool for the functionalization of this compound. nih.govchinesechemsoc.orgacs.orgnih.govresearchgate.net By controlling the electrode potential, it is possible to selectively reduce or oxidize specific functional groups, enabling a range of transformations such as dehalogenation, amination, and arylation. nih.govacs.org The development of electrochemical methods for the direct conversion of the carbon-halogen bonds into other functional groups would be a significant advancement, offering a greener alternative to traditional reagent-based methods. nih.gov

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in predicting the reactivity of this compound and in the rational design of its derivatives. nih.govresearchgate.netresearchgate.net DFT calculations can provide valuable insights into the electronic structure, bond dissociation energies, and reaction mechanisms, allowing researchers to anticipate the regioselectivity of various transformations. researchgate.netresearchgate.net

Future research will likely focus on using computational models to design novel derivatives with specific, tailored reactivity. For example, by modeling the impact of different substituents on the electronic properties of the aromatic ring, it will be possible to design molecules with enhanced or suppressed reactivity at specific sites. This predictive power will accelerate the discovery of new compounds with desired properties for applications in medicinal chemistry, materials science, and catalysis. Computational studies can also aid in understanding and predicting the outcomes of nucleophilic aromatic substitution reactions, which are crucial for the functionalization of this electron-deficient aromatic system. nih.govresearchgate.netmdpi.comsemanticscholar.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Machine learning models can be trained to predict the regioselectivity of reactions, such as electrophilic aromatic substitution, on complex molecules like this one with high accuracy. acs.orgchemrxiv.orgresearchgate.netacs.orgsemanticscholar.org This predictive capability can significantly reduce the amount of trial-and-error experimentation required in the laboratory. acs.orgresearchgate.net As these AI and ML tools become more sophisticated, they will enable the rapid and efficient discovery and synthesis of novel derivatives of this compound with optimized properties for specific applications.

Q & A

Q. What strategies mitigate decomposition pathways under varying storage conditions?

  • Methodological Answer : Decomposition via hydrolysis of the nitrile group is minimized by storing under argon at -20°C. Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.